molecular formula C26H32F3N3O2 B11038198 1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Cat. No.: B11038198
M. Wt: 475.5 g/mol
InChI Key: XZFCCYUBVDNNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a complex organic compound with a unique structure that combines a quinoline derivative with a piperazine moiety

Preparation Methods

The synthesis of 1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the piperazine moiety. The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity and stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical and physical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target’s role in cellular processes.

Comparison with Similar Compounds

1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties

Properties

Molecular Formula

C26H32F3N3O2

Molecular Weight

475.5 g/mol

IUPAC Name

1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H32F3N3O2/c1-18-16-25(2,3)32(23-9-8-21(34-4)15-22(18)23)24(33)17-30-10-12-31(13-11-30)20-7-5-6-19(14-20)26(27,28)29/h5-9,14-15,18H,10-13,16-17H2,1-4H3

InChI Key

XZFCCYUBVDNNQY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.